molecular formula C16H18N4O2 B6424401 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide CAS No. 2034266-82-3

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B6424401
CAS No.: 2034266-82-3
M. Wt: 298.34 g/mol
InChI Key: RSGBKZMSJWHIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a triazole ring, a benzofuran moiety, and a carboxamide group. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazole ring is notable for its stability and ability to participate in various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a “click” chemistry approach, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Attachment of the Benzofuran Moiety: The benzofuran ring can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Formation of the Carboxamide Group: The final step involves the coupling of the triazole-butan-2-yl intermediate with a benzofuran-2-carboxylic acid derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis Platforms: To ensure reproducibility and reduce human error.

    Purification Techniques: Such as crystallization

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11(2)13(10-20-17-7-8-18-20)19-16(21)15-9-12-5-3-4-6-14(12)22-15/h3-9,11,13H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBKZMSJWHIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.